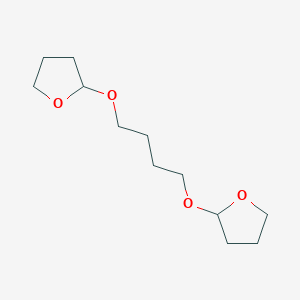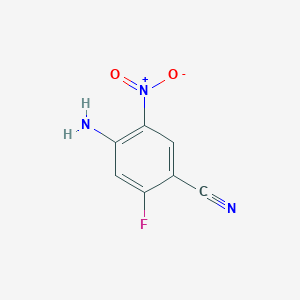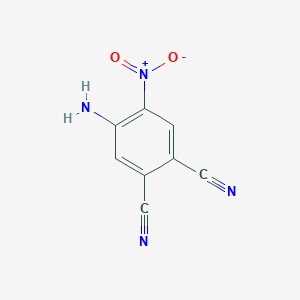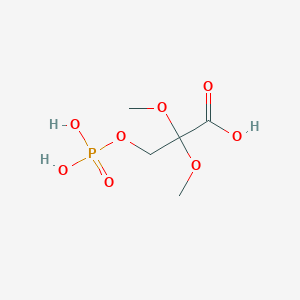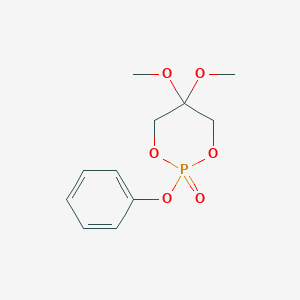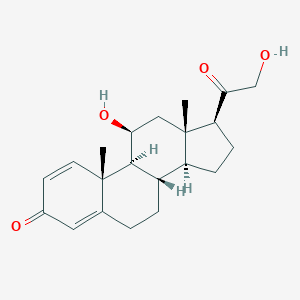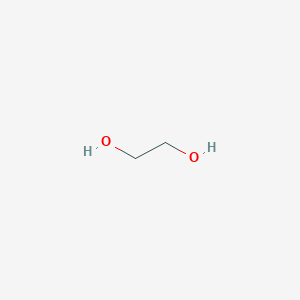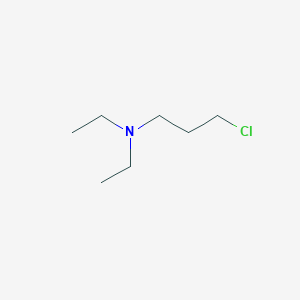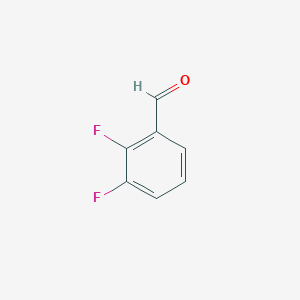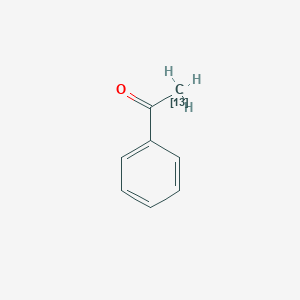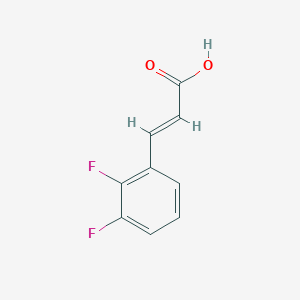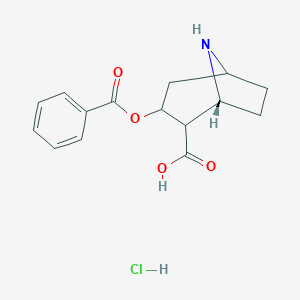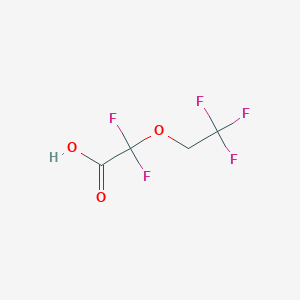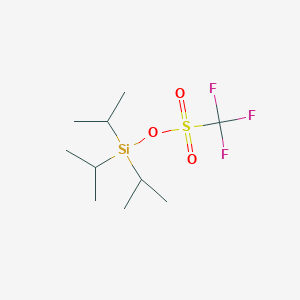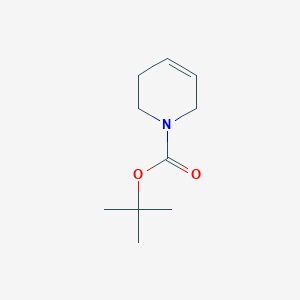
N-Boc-1,2,3,6-四氢吡啶
概览
描述
Synthesis Analysis
The synthesis of N-Boc-1,2,3,6-tetrahydropyridine and related compounds typically involves multistep organic reactions that allow for the introduction of the N-Boc protecting group. For example, sequential tandem directed lithiations of an N-Boc-4-methoxy-1,2-dihydropyridine have been successfully achieved, leading to C-5,C-6 disubstituted dihydropyridones upon acidic workup, with the chlorine atom of the dihydropyridone products being substitutable for diverse groups (Young & Comins, 2005).
Molecular Structure Analysis
The molecular structure of N-Boc-1,2,3,6-tetrahydropyridine derivatives can be complex and varied, often determined by NMR spectroscopy and X-ray diffraction studies. These compounds can adopt different conformations and exhibit a range of stereochemical outcomes depending on the specifics of their synthesis. For instance, the crystal and molecular structures of related dihydropyridine derivatives have been explored, revealing insights into their conformational preferences and molecular interactions (Iwasaki, Watanabe, & Maeda, 1987).
Chemical Reactions and Properties
N-Boc-1,2,3,6-tetrahydropyridine participates in a variety of chemical reactions, showcasing its reactivity and functional group compatibility. For example, it has been used in photocycloaddition reactions, demonstrating its capacity to form complex cyclic structures under specific conditions (Albrecht, Basler, & Bach, 2008). Additionally, its chemical properties enable it to undergo transformations such as quaternization and reduction, facilitating the synthesis of a wide array of N-amino-1,2,3,6-tetrahydropyridine derivatives (Redda, Corleto, & Knaus, 1979).
Physical Properties Analysis
The physical properties of N-Boc-1,2,3,6-tetrahydropyridine and its derivatives, such as solubility, melting point, and boiling point, are crucial for their application in organic synthesis. These properties are influenced by the molecular structure and the presence of the N-Boc protecting group, which can affect the compound's behavior in different solvents and under various temperature conditions.
Chemical Properties Analysis
Chemically, N-Boc-1,2,3,6-tetrahydropyridine exhibits a range of reactivities that make it a valuable building block in organic synthesis. Its ability to participate in C-H activation, coupling reactions, and undergo selective functionalization highlights its versatility. The presence of the Boc group offers protection to the nitrogen, allowing for controlled deprotection under mild conditions, thereby providing access to further functionalized pyridine derivatives (Duttwyler, Lu, Rheingold, Bergman, & Ellman, 2012).
科研应用
有机化合物合成:它被用于制备1,5-二氢吡咯-2-酮和5,6-二氢-1H-吡啶-2-酮,这在有机合成中很重要 (Albrecht, Basler, & Bach, 2008)。
肽合成:N-Boc-1,2,3,6-四氢吡啶使苯丙氨酸进行原生化学连接,这是肽合成中广泛使用的技术。它已应用于合成复杂肽如LYRAMFRANK (Crich & Banerjee, 2007)。
生物碱合成:该化合物用于合成各种生物碱,如吡咯啉生物碱、吲哚啉生物碱和对映富集的赫利特里烷 (Dieter, Chen, & Watson, 2005)。
药理活性:它展示了一系列生物活性,包括镇痛、抗炎、高血糖和降血糖作用,在药物研究中具有重要意义 (Rao et al., 1995)。
光催化应用:N-Boc衍生物,特别是N掺杂的(BiO)2CO3分级中空微球,在空气净化的光催化反应中表现出高效率和稳定性,这在环境科学中很重要 (Dong et al., 2013)。
官能化吡啶酮合成:N-Boc-1,2-二氢吡啶的串联定向锂化导致高度官能化的2,3-二氢-4-吡啶酮,对有机化学很有用 (Young & Comins, 2005)。
药物开发:它是处于临床研究中的药物候选化合物的关键组成部分,展示了它在药物化学中的重要性 (Mateeva, Winfield, & Redda, 2005)。
可见光光催化:N-Boc分级微球展示出优异的光催化活性和稳定性,突显了它们在环境污染控制中的潜力 (Dong et al., 2012)。
性质
IUPAC Name |
tert-butyl 3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-7-5-4-6-8-11/h4-5H,6-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHHRQFHCPINIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC=CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517997 | |
| Record name | tert-Butyl 3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-1,2,3,6-tetrahydropyridine | |
CAS RN |
85838-94-4 | |
| Record name | tert-Butyl 3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6-Tetrahydropyridine, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

